Cas no 1171124-93-8 (5-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid)

5-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 5-ethyl-4-methyl-1H-imidazole-2-carboxylic acid
- 4-ethyl-5-methyl-1H-imidazole-2-carboxylic acid
- 5-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid
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- インチ: 1S/C7H10N2O2/c1-3-5-4(2)8-6(9-5)7(10)11/h3H2,1-2H3,(H,8,9)(H,10,11)
- InChIKey: PKPVRAAHCTZMOH-UHFFFAOYSA-N
- ほほえんだ: OC(C1=NC(CC)=C(C)N1)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 161
- トポロジー分子極性表面積: 66
- 疎水性パラメータ計算基準値(XlogP): 1.2
5-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1758766-1g |
4-Ethyl-5-methyl-1h-imidazole-2-carboxylic acid |
1171124-93-8 | 98% | 1g |
¥9564.00 | 2024-08-09 | |
Alichem | A069003770-250mg |
5-Ethyl-4-methyl-1h-imidazole-2-carboxylic acid |
1171124-93-8 | 95% | 250mg |
$420.75 | 2023-09-04 | |
Alichem | A069003770-1g |
5-Ethyl-4-methyl-1h-imidazole-2-carboxylic acid |
1171124-93-8 | 95% | 1g |
$1136.34 | 2023-09-04 |
5-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid 関連文献
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
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Ting Song,Gongchang Zeng,Piyong Zhang,Tingting Wang,Atif Ali,Shaobin Huang,Heping Zeng J. Mater. Chem. A, 2019,7, 503-512
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Timothée Constantin,Fabio Juliá,Nadeem S. Sheikh,Daniele Leonori Chem. Sci., 2020,11, 12822-12828
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Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
5-Ethyl-4-methyl-1H-imidazole-2-carboxylic acidに関する追加情報
Introduction to 5-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid (CAS No. 1171124-93-8)
5-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid, with the chemical formula C₇H₁₀N₂O₂, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic carboxylic acid derivative has garnered attention due to its versatile structural framework, which makes it a valuable intermediate in the development of various biologically active molecules. The compound's unique imidazole core, combined with its ethyl and methyl substituents, provides a rich scaffold for further functionalization, enabling its application in multiple synthetic pathways.
The CAS No. 1171124-93-8 uniquely identifies this compound in scientific literature and commercial databases, underscoring its importance in research and industrial applications. Its molecular structure features a five-membered aromatic ring containing two nitrogen atoms, with an ethyl group at the 5-position and a methyl group at the 4-position. The presence of a carboxylic acid functional group at the 2-position enhances its reactivity, making it a key building block in medicinal chemistry.
In recent years, 5-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid has been extensively studied for its potential in drug discovery and development. The imidazole moiety is a common structural motif in many pharmacologically active compounds, including antifungal, antiviral, and anticancer agents. The carboxylic acid group further extends its utility as a precursor for amides, esters, and other derivatives that are crucial in medicinal chemistry.
One of the most compelling aspects of this compound is its role as a precursor in the synthesis of 5-Ethyl-4-methylimidazole derivatives. These derivatives have shown promise in various therapeutic areas. For instance, modifications of the imidazole ring have led to compounds with enhanced binding affinity to biological targets, improving their efficacy as drugs. The ethyl and methyl substituents provide steric and electronic effects that can fine-tune the pharmacokinetic properties of the final product.
Recent studies have highlighted the compound's significance in the development of imidazole-based scaffolds for enzyme inhibition. Enzymes such as carbonic anhydrase and certain kinases are critical targets in drug design, and imidazole derivatives have demonstrated remarkable inhibitory activity against them. The structural flexibility of 5-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid allows chemists to modify its core structure while retaining its inhibitory properties, making it an invaluable tool in rational drug design.
The pharmaceutical industry has also explored this compound for its potential in neurological disorders. Imidazole derivatives have shown neuroprotective effects in preclinical studies, suggesting their utility in treating conditions such as Alzheimer's disease and Parkinson's disease. The ability to functionalize the imidazole ring at multiple positions provides a pathway to develop novel therapeutics that target specific neurological pathways.
Beyond pharmaceutical applications, 5-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid finds utility in agrochemical research. Its structural motifs are reminiscent of natural products that exhibit bioactivity against pests and pathogens. By leveraging this compound as a starting material, researchers can synthesize novel agrochemicals with improved efficacy and environmental safety profiles.
The synthesis of 5-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid typically involves multi-step organic reactions that highlight modern synthetic methodologies. Advances in catalytic processes have enabled more efficient routes to this compound, reducing both reaction times and waste generation. These improvements align with the growing emphasis on green chemistry principles in industrial applications.
In conclusion, 5-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid (CAS No. 1171124-93-8) is a multifaceted compound with broad applications in pharmaceuticals, agrochemicals, and material science. Its unique structural features make it an indispensable intermediate for synthesizing biologically active molecules. As research continues to uncover new therapeutic possibilities and sustainable synthetic methods, this compound will undoubtedly remain at the forefront of chemical innovation.
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